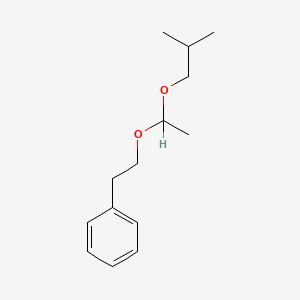

(2-(1-Isobutoxyethoxy)ethyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

97158-40-2 |

|---|---|

Molecular Formula |

C14H22O2 |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

2-[1-(2-methylpropoxy)ethoxy]ethylbenzene |

InChI |

InChI=1S/C14H22O2/c1-12(2)11-16-13(3)15-10-9-14-7-5-4-6-8-14/h4-8,12-13H,9-11H2,1-3H3 |

InChI Key |

LADOWCFANOYUTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(C)OCCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 2 1 Isobutoxyethoxy Ethyl Benzene

Alkylation Reactions for Intermediate Formation

The initial phase in the synthesis of (2-(1-Isobutoxyethoxy)ethyl)benzene typically involves the construction of the 2-isobutoxyethanol intermediate. This is achieved through an alkylation reaction where an alcohol is reacted with an epoxide.

Reactivity Studies of Ethylene (B1197577) Oxide and Isobutyl Alcohol Precursors

The formation of the key intermediate, 2-isobutoxyethanol, is accomplished via the alkoxylation of isobutyl alcohol with ethylene oxide. wikipedia.org This reaction involves the ring-opening of the highly strained ethylene oxide molecule by the alcohol. ugr.es Studies on the reactivity of various alcohols with ethylene oxide have shown that the reaction rate is influenced by the acidity of the alcohol's hydroxyl proton. chemicalpapers.com

Isobutyl alcohol, being a primary alcohol, serves as a suitable precursor. The reaction proceeds as follows:

ROH + C₂H₄O → ROCH₂CH₂OH wikipedia.org

In this case, isobutyl alcohol reacts with ethylene oxide to yield 2-isobutoxyethanol. The reaction is generally catalyzed by either an acid or a base. ugr.es The choice of catalyst can influence the reaction kinetics and the potential for side reactions, such as the polymerization of ethylene oxide. ugr.esyoutube.com

Base-Catalyzed Alkylation Mechanisms in Ether Linkage Formation

Under basic conditions, the alkylation proceeds through a nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comlibretexts.org The process is initiated by the deprotonation of isobutyl alcohol using a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to form the corresponding isobutoxide anion. youtube.com

Step 1: Deprotonation of Isobutyl Alcohol (CH₃)₂CHCH₂OH + Base → (CH₃)₂CHCH₂O⁻ + HB⁺

This is a rapid acid-base reaction. The resulting isobutoxide is a potent nucleophile. masterorganicchemistry.com

Step 2: Nucleophilic Attack on Ethylene Oxide The isobutoxide anion then attacks one of the carbon atoms of the ethylene oxide ring. Due to significant ring strain (approximately 13 kcal/mol), the epoxide ring is susceptible to opening. masterorganicchemistry.commasterorganicchemistry.com The attack occurs at the least substituted carbon, which in the case of ethylene oxide is either carbon, via an SN2 pathway. masterorganicchemistry.com

This concerted step results in the opening of the epoxide ring and the formation of an alkoxide intermediate.

Step 3: Protonation The resulting alkoxide is then protonated by a proton source, typically from the solvent or during a workup step, to yield the final intermediate, 2-isobutoxyethanol.

This base-catalyzed mechanism is generally preferred for its regioselectivity and milder conditions compared to acid-catalyzed alternatives, which can sometimes lead to rearrangements or polymerization. youtube.com

Etherification Strategies for the Isobutoxyethoxy Moiety Integration

With the 2-isobutoxyethanol intermediate in hand, the next critical step is to couple it with the phenethyl moiety. This is achieved through a direct etherification strategy.

Exploration of Esterification Pathways Leading to Desired Ether Structure

Esterification is a chemical reaction that forms an ester (R-COO-R') from the reaction of a carboxylic acid and an alcohol. youtube.comchemguide.co.uk This pathway is fundamentally different from etherification, which forms an ether (R-O-R'). The mechanism of acid-catalyzed esterification (Fischer esterification) involves the nucleophilic attack of the alcohol onto the protonated carbonyl carbon of the carboxylic acid. chemguide.co.uk This process results in a C-O bond formation that is part of a carboxyl group, not a simple ether linkage. Therefore, esterification is not a direct route for synthesizing the ether structure of this compound. Direct ether formation approaches are the standard and most efficient methods.

Direct Ether Formation Approaches: Focus on Williamson Ether Synthesis and Its Variants

The most versatile and widely employed method for constructing asymmetrical ethers like this compound is the Williamson ether synthesis. masterorganicchemistry.comorganicchemistrytutor.com This reaction involves an SN2 displacement of a halide or other suitable leaving group by an alkoxide ion. libretexts.orgpbworks.com

For the target molecule, two primary disconnection approaches can be considered:

Route A: Reaction of sodium phenethoxide with an activated derivative of 2-isobutoxyethanol (e.g., 2-isobutoxyethyl chloride).

Route B: Reaction of the sodium salt of 2-isobutoxyethanol with a phenethyl halide (e.g., phenethyl bromide).

Route B is generally the preferred synthetic pathway. The Williamson synthesis is most efficient with primary alkyl halides, as secondary and tertiary halides are prone to undergoing elimination (E2) reactions in the presence of a strong base like an alkoxide. masterorganicchemistry.comlibretexts.org Phenethyl bromide is a primary halide, making it an ideal substrate for the SN2 reaction.

The steps for the synthesis via Route B are:

Alkoxide Formation: The 2-isobutoxyethanol intermediate is deprotonated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). libretexts.org

Nucleophilic Substitution: The resulting 2-isobutoxyethoxide anion acts as a nucleophile, attacking the electrophilic carbon of phenethyl bromide and displacing the bromide ion to form the desired ether, this compound.

This intramolecular variant of the Williamson synthesis can also be used to form cyclic ethers. organicchemistrytutor.com

Optimization of Reaction Conditions for Yield and Purity in Laboratory Synthesis

Optimizing the Williamson ether synthesis step is crucial for maximizing the yield and purity of this compound. numberanalytics.com Key parameters include the choice of base, solvent, temperature, and reaction time.

Base and Solvent Selection: The choice of base and solvent can significantly impact the reaction yield. numberanalytics.com Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective for generating the alkoxide. numberanalytics.com Polar aprotic solvents such as DMF or dimethyl sulfoxide (B87167) (DMSO) are often preferred because they solvate the cation, enhancing the nucleophilicity of the alkoxide anion and accelerating the SN2 reaction. masterorganicchemistry.comnumberanalytics.com

Interactive Table: Effect of Base and Solvent on Williamson Ether Synthesis Yield

| Base | Solvent | Typical Yield (%) |

| NaH | DMF | 85 |

| KOtBu | DMSO | 90 |

| NaOH | H₂O | 40 |

Note: Data represents general findings for Williamson ether synthesis and may vary for this specific reaction. numberanalytics.com

Temperature Control: Temperature is a critical factor. masterorganicchemistry.com While higher temperatures can increase the reaction rate, they can also promote side reactions, primarily the E2 elimination of the alkyl halide, leading to the formation of styrene (B11656) as a byproduct. masterorganicchemistry.com Therefore, the reaction is typically conducted at a moderate temperature that provides a reasonable reaction rate without significant byproduct formation. Careful temperature optimization is essential for achieving high purity. rsc.org

Minimizing Side Reactions: The primary competing reaction is E2 elimination, which is more prevalent with sterically hindered or secondary alkyl halides. numberanalytics.com The selection of a primary halide like phenethyl bromide significantly mitigates this issue. Using a non-nucleophilic, sterically hindered base can sometimes favor proton abstraction (elimination) over substitution, so a base like NaH is often a good choice. libretexts.org Purification of the final product, often by fractional distillation or chromatography, is necessary to remove any unreacted starting materials and byproducts. youtube.com

Kinetic and Thermodynamic Considerations in Reaction Pathway Selection

In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. wikipedia.orgrsc.org This distinction is crucial when designing a synthetic route to maximize the yield of a desired compound like this compound.

Kinetic Control: This regime favors the product that is formed fastest, meaning the product that proceeds through the transition state with the lowest activation energy. wikipedia.orgimperial.ac.uk Kinetically controlled reactions are typically conducted at lower temperatures and for shorter durations to prevent the system from reaching equilibrium. wikipedia.org For the synthesis of this compound, the direct addition product is expected to be the kinetic product.

Thermodynamic Control: This regime favors the most stable product, which corresponds to the lowest energy species in the reaction mixture. wikipedia.orgimperial.ac.uk Thermodynamic control is achieved when the reaction conditions (e.g., higher temperatures, longer reaction times, or use of a catalyst) allow the initial products to revert to intermediates and subsequently equilibrate to form the most stable species. wikipedia.org Since acetal (B89532) formation is a reversible, equilibrium-driven process, allowing the reaction to proceed for an extended period or at elevated temperatures will favor the thermodynamic product. libretexts.org In the case of this specific synthesis, while the desired acetal is likely the most stable product, prolonged exposure to acidic conditions at high temperatures could promote side reactions or decomposition back to the starting materials.

The selection of reaction conditions is therefore a critical exercise in balancing reaction rate and product stability. The goal is to identify a set of parameters that allows for the efficient formation of the target acetal while minimizing the potential for side reactions or reversal of the formation reaction. The use of a Dean-Stark apparatus or molecular sieves is a common strategy to remove water (if formed from a competing pathway using isobutyraldehyde (B47883) and 2-phenylethanol) or to drive the equilibrium toward the product side by Le Chatelier's principle. libretexts.org

The table below outlines the general influence of key reaction parameters on the synthesis, based on the principles of kinetic and thermodynamic control.

| Parameter | Kinetic Control Conditions (Rate-Focused) | Thermodynamic Control Conditions (Equilibrium-Focused) | Rationale and Impact on this compound Synthesis |

|---|---|---|---|

| Temperature | Low | High | Lower temperatures reduce the available energy, favoring the pathway with the lowest activation energy barrier. Higher temperatures provide sufficient energy to overcome higher activation barriers and allow the system to reach equilibrium, favoring the most stable product. wikipedia.org |

| Reaction Time | Short | Long | Shorter reaction times isolate the product formed most rapidly. Longer times allow for the reversible reactions to reach equilibrium. wikipedia.org For this acetal synthesis, a moderate time is optimal to ensure completion without significant decomposition. |

| Catalyst Concentration | Low to Moderate | Moderate to High | A higher catalyst concentration can accelerate both forward and reverse reactions, helping the system reach equilibrium faster. acs.org However, excessively high concentrations might promote undesired side reactions, such as the polymerization of isobutyl vinyl ether. |

Advanced Purification Techniques for Research-Grade Material

Achieving research-grade purity for this compound, a relatively non-polar compound, necessitates the use of advanced purification techniques capable of separating the target molecule from unreacted starting materials (2-phenylethanol, isobutyl vinyl ether), catalyst residues, and any potential byproducts. Flash column chromatography and High-Performance Liquid Chromatography (HPLC) are primary methods for this purpose. chromtech.com

Flash Column Chromatography

Flash chromatography is a preparative technique that uses moderate pressure to accelerate the passage of a solvent through a column containing a solid stationary phase, typically silica (B1680970) gel. chromtech.comrochester.edu It is highly effective for the bulk purification of reaction mixtures and for separating compounds with different polarities. orgsyn.org

For the purification of this compound, a non-polar solvent system would be employed. A common choice is a gradient of ethyl acetate (B1210297) in hexanes. rochester.edu The process involves:

Solvent System Selection: A suitable solvent system is first identified using Thin-Layer Chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.3 for the desired compound. rochester.edu

Column Packing: The column is carefully packed with silica gel to ensure a homogenous bed, which is crucial for achieving good separation. rochester.edu

Sample Loading: The crude product is dissolved in a minimal amount of a non-polar solvent and carefully loaded onto the top of the silica gel bed. libretexts.org

Elution and Fraction Collection: The chosen solvent is pushed through the column under pressure, and the eluent is collected in fractions. The fractions are then analyzed (e.g., by TLC) to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC)

For obtaining research-grade material (>99% purity), HPLC is the preferred method. It operates on similar principles to flash chromatography but utilizes much higher pressures and smaller stationary phase particles, resulting in significantly higher resolution and separation efficiency. chromtech.com For a non-polar compound like this compound, normal-phase HPLC (with a polar stationary phase and non-polar mobile phase) or non-aqueous reverse-phase HPLC could be employed. The latter uses a non-polar stationary phase (like C18) with a mobile phase consisting of organic solvents. HPLC is particularly useful for separating structurally similar impurities or for the final polishing step after an initial purification by flash chromatography. nih.gov

The following table compares these two advanced purification techniques in the context of purifying this compound.

| Feature | Flash Column Chromatography | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Primary Application | Bulk purification (mg to multi-gram scale) | High-purity, analytical, and small-scale preparative purification (µg to gram scale) |

| Resolution | Moderate | Very High |

| Operating Pressure | Low to Medium (typically <200 psi) | High to Ultra-High (1000 - 15,000+ psi) |

| Stationary Phase | Silica gel, larger particle size (e.g., 40-63 µm) rochester.edu | Silica, C18, smaller particle size (e.g., <10 µm) chromtech.com |

| Speed | Relatively fast for large quantities | Can be slower per unit of mass, but automated for high throughput of multiple samples nih.gov |

| Typical Use for this Compound | Initial cleanup of the crude reaction mixture to remove major impurities. | Final purification step to achieve research-grade (>99%) purity. |

Mechanistic Studies of Chemical Transformations Involving 2 1 Isobutoxyethoxy Ethyl Benzene

Electrophilic Aromatic Substitution on the Ethylbenzene (B125841) Core

The benzene (B151609) ring of (2-(1-Isobutoxyethoxy)ethyl)benzene is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class for arenes. wikipedia.org The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The existing substituent, the -(CH₂)₂-O-CH(OiBu)-CH₃ group, plays a crucial role in determining both the rate of reaction and the position of the incoming electrophile. vanderbilt.edu

The (2-(1-isobutoxyethoxy)ethyl) substituent is classified as an activating group and an ortho, para-director. This classification is based on the following electronic effects:

Activating Nature: The substituent is primarily an alkyl group attached to the benzene ring. Alkyl groups are electron-donating through an inductive effect, which enriches the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. vanderbilt.edu

Regioselectivity (ortho, para-direction): The electron-donating nature of the substituent stabilizes the cationic intermediate (the arenium ion or σ-complex) formed during the reaction. masterorganicchemistry.com When the electrophile attacks at the ortho or para positions, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly attached to the substituent. This allows for direct stabilization by the electron-donating alkyl group. In contrast, attack at the meta position does not allow for this direct stabilization, making the transition state for meta substitution higher in energy. vanderbilt.eduyoutube.com Consequently, the products of ortho and para substitution are formed preferentially. masterorganicchemistry.comlibretexts.org Steric hindrance from the bulky substituent may decrease the proportion of the ortho product relative to the para product.

| Position of Substitution | Relative Stability of Arenium Ion Intermediate | Predicted Major Products | Predicted Minor Product |

|---|---|---|---|

| ortho | Stabilized | ✓ | |

| meta | Less Stabilized | ✓ | |

| para | Stabilized | ✓ |

Many electrophilic aromatic substitution reactions require a catalyst to generate a sufficiently powerful electrophile to react with the aromatic ring. vanderbilt.edulibretexts.org The choice of catalyst is critical and depends on the specific transformation desired.

Friedel-Crafts Reactions: For alkylation and acylation, strong Lewis acids such as aluminum trichloride (AlCl₃) or iron(III) bromide (FeBr₃) are traditionally used. wikipedia.org These catalysts function by generating a carbocation or a highly polarized acylium ion precursor from an alkyl halide or acyl halide, respectively. libretexts.org

Halogenation: The bromination or chlorination of the aromatic ring is also typically catalyzed by a Lewis acid like FeBr₃ or FeCl₃, which polarizes the dihalogen bond to create a more potent electrophile. wikipedia.org

Nitration and Sulfonation: These reactions are commonly performed using strong Brønsted acids. Nitration is achieved with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺). wikipedia.org Sulfonation uses fuming sulfuric acid to produce sulfur trioxide (SO₃) as the electrophile.

Modern research focuses on developing more sustainable and selective catalytic systems. For transformations on substituted ethylbenzenes, these include heterogeneous catalysts like zeolites and supported metal oxides, which can offer advantages in terms of catalyst recovery and reuse. researchgate.netshell.com For instance, various metal oxide catalysts have been evaluated for the selective oxidation of ethylbenzene, demonstrating the ongoing effort to develop efficient systems for specific aromatic functionalizations. mdpi.comresearchgate.net

| Reaction Type | Reagents | Catalyst | Electrophile Generated |

|---|---|---|---|

| Friedel-Crafts Alkylation | R-Cl | AlCl₃ | R⁺ (carbocation) |

| Friedel-Crafts Acylation | RCOCl | AlCl₃ | RCO⁺ (acylium ion) |

| Bromination | Br₂ | FeBr₃ | δ⁺Br-Brδ⁻---FeBr₃ |

| Nitration | HNO₃ | H₂SO₄ | NO₂⁺ (nitronium ion) |

| Sulfonation | SO₃ | H₂SO₄ | SO₃ |

Exploration of Other Potential Reactive Pathways

Beyond the primary reactivity at the acetal (B89532) and aromatic sites, other transformations of this compound can be considered. One significant pathway is the oxidation of the benzylic position of the ethylbenzene core. The carbon atom attached directly to the benzene ring is activated towards oxidation.

Benzylic Oxidation: The benzylic C-H bonds are weaker than typical sp³ C-H bonds and are susceptible to radical-mediated oxidation. Under appropriate catalytic conditions, using oxidants like tert-butyl hydroperoxide (TBHP) in the presence of metal catalysts (e.g., cobalt, manganese, or palladium complexes), the ethyl group can be oxidized. mdpi.comresearchgate.net This reaction would likely lead to the formation of a ketone, 1-(2-(1-isobutoxyethoxy)ethyl)phenyl)ethanone, as the major product. This type of selective oxidation is a valuable industrial process for producing compounds like acetophenone (B1666503) from ethylbenzene. mdpi.com

Ether Cleavage: While the acetal is the most acid-labile part of the molecule, the isobutoxy ether linkage could also be cleaved under harsh acidic conditions, for example, with strong hydrohalic acids like HBr or HI. This reaction is generally much less facile than acetal hydrolysis and would require more forcing conditions.

Investigation of Oxidation and Reduction Pathways

The presence of both an acetal and an ether linkage in this compound offers multiple sites for oxidative and reductive transformations. The specific reaction conditions and reagents employed will determine the chemoselectivity of these processes.

Oxidation Pathways:

The oxidation of this compound can proceed at either the acetal or the ether functional group, or potentially at the benzylic position of the ethylbenzene chain, although the latter is less activated.

The acetal moiety is susceptible to oxidation, typically leading to the formation of an ester. The mechanism of this transformation often involves the abstraction of the hydrogen atom from the acetal carbon. For instance, oxidation with reagents like ozone or N-hydroxyphthalimide (NHPI) in the presence of a cobalt catalyst can generate an intermediate radical or oxocarbenium ion, which then reacts further to yield the corresponding ester. organic-chemistry.orgresearchgate.netcdnsciencepub.com The reaction with ozone, for example, is proposed to proceed via a mechanism where the acetal must adopt a conformation in which each oxygen atom has a lone pair of electrons oriented antiperiplanar to the C-H bond of the acetal. researchgate.netcdnsciencepub.com

The ether linkage, on the other hand, is generally more resistant to oxidation than the acetal. However, under more forcing conditions or with specific catalysts, oxidation can occur. The phenethyl group may influence the reactivity of the adjacent ether oxygen. Oxidation of phenethyl alcohols, which are structurally related, can yield phenylacetic acid, suggesting that cleavage of the C-O bond can occur under oxidative conditions. ias.ac.in

The expected major oxidation products of the acetal moiety are isobutyl 2-phenylethoxyacetate and 1-ethoxy-2-phenylethane. The formation of these products would depend on which C-O bond of the acetal is cleaved during the reaction.

Table 1: Representative Oxidation Reactions of Acetals and Ethers

| Substrate Analogue | Oxidizing Agent | Product(s) | Yield (%) | Reference |

| Benzaldehyde (B42025) diethyl acetal | O₃ | Ethyl benzoate | >95 | researchgate.net |

| 2-Phenyl-1,3-dioxolane | NHPI/Co(OAc)₂/O₂ | 2-Oxo-2-phenylethyl formate | 92 | organic-chemistry.org |

| Phenethyl alcohol | Bromamine-B | Phenylacetaldehyde | High | ias.ac.in |

Reduction Pathways:

The reduction of this compound primarily targets the acetal functional group. Acetals can be reduced to ethers under various conditions, often involving hydride reagents in the presence of a Lewis acid. arkat-usa.org The mechanism typically involves the coordination of the Lewis acid to one of the acetal oxygens, facilitating the cleavage of a C-O bond to form an oxocarbenium ion. This intermediate is then attacked by a hydride ion from the reducing agent, such as LiAlH₄ or NaBH₄, to yield the corresponding ether. wikipedia.orgacsgcipr.orglibretexts.org

The ether linkage in this compound is generally stable under these conditions. Cleavage of C-O bonds in ethers typically requires harsher reagents like strong acids (HBr, HI) or specific transition metal catalysts. unacademy.comillinois.edurecercat.cat

Reduction of the acetal in this compound would be expected to yield 1-isobutoxy-2-(2-phenylethoxy)ethane. The selectivity of the reduction would depend on the nature of the reducing agent and the reaction conditions. For example, the use of diisobutylaluminum hydride (DIBAL-H) is known to reduce acetals to ethers. chem-station.com

Table 2: Representative Reduction Reactions of Acetals

| Substrate Analogue | Reducing Agent | Product(s) | Yield (%) | Reference |

| Benzaldehyde dimethyl acetal | LiAlH₄/AlCl₃ | Benzyl methyl ether | 85 | arkat-usa.org |

| 1,1-Diethoxyethane | BH₃·THF/BF₃·OEt₂ | Diethyl ether, Ethanol | - | arkat-usa.org |

| 2-Phenyl-1,3-dioxane | DIBAL-H | 3-Benzyloxy-1-propanol | 88 | chem-station.com |

Studies on Radical Reactions and Byproduct Formation

The investigation of radical reactions involving this compound is essential for understanding potential degradation pathways and the formation of impurities. Both the acetal and ether functionalities can participate in free-radical processes.

Radical Reactions:

Free-radical reactions of ethers and acetals are typically initiated by the abstraction of a hydrogen atom from a carbon adjacent to an oxygen atom. libretexts.org This is because the resulting α-oxyalkyl radical is stabilized by the adjacent oxygen atom. In the case of this compound, there are several potential sites for hydrogen abstraction: the acetal methine proton, the methylene (B1212753) groups adjacent to the ether oxygen, and the methylene group of the isobutyl group.

The stability of the resulting radical will influence the site of abstraction. The radical at the acetal position is generally considered to be more stable due to the presence of two adjacent oxygen atoms. Radical reactions can be initiated by various means, including UV light in the presence of a halogen, or by radical initiators such as peroxides. wikipedia.orglibretexts.org

Once formed, the α-oxyalkyl radical can undergo a variety of subsequent reactions, including fragmentation, rearrangement, or reaction with other molecules. For example, in the presence of halogens, free-radical halogenation can occur, leading to the substitution of a hydrogen atom with a halogen. wikipedia.org

Byproduct Formation:

During oxidation, reduction, or radical-mediated reactions of this compound, a range of byproducts can be formed.

In oxidation reactions , over-oxidation can lead to the cleavage of the C-C bond of the ethylbenzene side chain, potentially forming benzoic acid derivatives. Incomplete oxidation of the acetal can lead to the formation of hemiacetals or other partially oxidized species.

During reduction , if the conditions are too harsh, cleavage of the ether linkage could occur, leading to the formation of phenethyl alcohol and isobutoxyethanol.

In radical reactions , a complex mixture of byproducts can arise from various termination and propagation steps. For example, dimerization of radical intermediates can lead to the formation of higher molecular weight byproducts. Fragmentation of the initial radical can lead to the formation of smaller molecules. For instance, cleavage of the C-O bond in the radical intermediate could lead to the formation of phenethyl radicals and isobutoxyethoxy radicals, which could then lead to a cascade of further reactions and a complex product mixture.

Table 3: Potential Byproducts in Transformations of this compound

| Transformation | Potential Byproduct(s) | Formation Pathway |

| Oxidation | Phenylacetic acid, Benzoic acid | Over-oxidation and C-C bond cleavage |

| 2-Phenylethoxyacetaldehyde | Incomplete oxidation of the acetal | |

| Reduction | Phenethyl alcohol, Isobutoxyethanol | Cleavage of the ether linkage |

| Radical Halogenation | (1-Bromo-2-(1-isobutoxyethoxy)ethyl)benzene | Radical substitution at the acetal position |

| Higher molecular weight dimers | Dimerization of radical intermediates |

Derivatization and Functionalization Strategies of 2 1 Isobutoxyethoxy Ethyl Benzene

Directed Synthesis of Novel Alkoxy-Substituted Ethylbenzene (B125841) Derivatives

The synthesis of novel alkoxy-substituted ethylbenzene derivatives can be approached through various established and modern organic chemistry methods. While direct synthesis of the parent compound is not widely documented, general strategies for creating similar structures can be applied. These methods typically involve either building the substituted ethylbenzene skeleton first, followed by modification, or assembling the molecule from substituted precursors.

Key synthetic strategies include:

Friedel-Crafts Reaction : A foundational method for attaching alkyl or acyl groups to a benzene (B151609) ring. For ethylbenzene derivatives, a two-step approach involving Friedel-Crafts acylation of an appropriate alkoxy-substituted benzene with acetyl chloride, followed by reduction of the resulting ketone (e.g., via Wolff-Kishner reduction), is often preferred to avoid the polyalkylation issues common with direct Friedel-Crafts alkylation. quora.com

Williamson Ether Synthesis : This classical method can be used to introduce novel alkoxy groups onto a phenolic ethylbenzene precursor. The reaction involves deprotonating a phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the desired ether. researchgate.net

Knoevenagel Condensation : This reaction is useful for synthesizing more complex derivatives, such as those containing cyanoacrylate groups. It involves the condensation of a substituted benzaldehyde (B42025) with a compound containing an active methylene (B1212753) group, like 2-methoxyethyl cyanoacetate, catalyzed by a base such as piperidine. chemrxiv.orgchemrxiv.org

Modern Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and etherification, provide powerful tools for forming C-O and C-N bonds. These methods could be applied to a halogenated ethylbenzene scaffold to introduce a wide variety of alkoxy or amino functionalities under relatively mild conditions. researchgate.netnih.gov

| Synthetic Method | Precursors | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation/Reduction | Alkoxybenzene, Acetyl Chloride | 1. AlCl₃; 2. H₂NNH₂, KOH, Ethylene (B1197577) Glycol | Alkoxy-substituted ethylbenzene | quora.com |

| Williamson Ether Synthesis | Hydroxy-ethylbenzene, Alkyl Halide | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF) | Alkoxy-substituted ethylbenzene | researchgate.net |

| Knoevenagel Condensation | Substituted Benzaldehyde, Active Methylene Compound | Base catalyst (e.g., Piperidine) | Functionalized Styrene (B11656) Derivative | chemrxiv.orgchemrxiv.org |

| Buchwald-Hartwig Etherification | Halo-ethylbenzene, Alcohol | Pd catalyst, Ligand, Base (e.g., NaOtBu) | Alkoxy-substituted ethylbenzene | researchgate.netnih.gov |

Chemical Transformations for Functional Group Interconversions and Enhanced Reactivity

Once the core structure of (2-(1-Isobutoxyethoxy)ethyl)benzene is established, its existing functional groups can be transformed to introduce new reactivity or properties. The primary sites for these transformations are the benzene ring, the benzylic carbon, and the acetal (B89532) group.

Electrophilic Aromatic Substitution (EAS) : The ethylbenzene side chain is an activating, ortho-, para-directing group. colorado.edu This allows for the introduction of various substituents onto the aromatic ring. Common EAS reactions include nitration (using HNO₃/H₂SO₄ to add an -NO₂ group), halogenation (using Br₂/FeBr₃ to add a -Br group), and Friedel-Crafts acylation (using an acyl chloride/AlCl₃ to add a keto group). youtube.com These transformations provide access to a wide array of functionally diverse aromatic derivatives.

Oxidation of the Benzylic Position : The benzylic methylene group (the -CH₂- attached to the benzene ring) is susceptible to oxidation due to the stability of the resulting benzylic radical. wikipedia.org Selective oxidizing agents can convert this group into a carbonyl, yielding an acetophenone (B1666503) derivative. wikipedia.orgresearchgate.net This introduces a ketone functionality, which can serve as a handle for further reactions like reductions, aldol (B89426) condensations, or reductive aminations.

Hydrolysis of the Acetal : The (1-isobutoxyethoxy) group is an acetal, which functions as a protecting group for the hydroxyl of 2-phenylethanol (B73330). Acetals are stable under basic and neutral conditions but are readily cleaved under aqueous acidic conditions (e.g., dilute HCl or H₂SO₄). This hydrolysis reaction regenerates the 2-phenylethanol derivative, unmasking a primary alcohol. This alcohol can then be further functionalized through oxidation to an aldehyde or carboxylic acid, esterification, or conversion into a good leaving group for nucleophilic substitution reactions.

| Reaction Site | Transformation | Reagents & Conditions | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Benzene Ring | Nitration | HNO₃, H₂SO₄ | Nitro group (-NO₂) | youtube.com |

| Benzene Ring | Bromination | Br₂, FeBr₃ | Bromo group (-Br) | youtube.com |

| Benzene Ring | Friedel-Crafts Acylation | RCOCl, AlCl₃ | Keto group (-COR) | youtube.com |

| Benzylic Position | Oxidation | CrO₃-dmpyz, IBX, or KMnO₄ | Carbonyl (Ketone) | wikipedia.orgresearchgate.net |

| Acetal Group | Hydrolysis (Deprotection) | Aqueous Acid (e.g., H₃O⁺) | Primary Alcohol (-OH) | - |

Rational Design of Analogs with Modified Substituent Patterns for Structure-Reactivity Studies

The rational design of analogs based on the this compound scaffold allows for systematic investigation into structure-reactivity relationships. By methodically altering specific parts of the molecule, one can probe the electronic and steric effects that govern its chemical behavior. nih.gov

Key design strategies include:

Modification of Ring Substituents : Introducing electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) or electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) at the ortho, meta, or para positions of the benzene ring. This systematically alters the electron density of the ring, influencing its reactivity towards electrophiles. For instance, EDGs increase the rate of electrophilic aromatic substitution, whereas EWGs decrease it. nih.govquora.com

Alteration of the Alkoxy Group : The isobutoxy portion of the acetal can be replaced with a variety of other alkoxy groups (e.g., methoxy, benzyloxy, tert-butoxy). This allows for the study of how steric bulk and electronic properties of this part of the molecule influence its stability, reactivity, and interactions. Comparing alkoxy- to alkyl-substituted arenes has shown significant differences in electronic properties and deactivation pathways of excited states. acs.org

| Analog Series | Modification | Rationale for Study | Reference |

|---|---|---|---|

| Para-Substituted Ring Analogs | Add -NO₂, -CN, -Cl, -CH₃, -OCH₃ at the para-position | To systematically probe the electronic effects (inductive and resonance) of substituents on the reactivity of the aromatic ring. | nih.govresearchgate.net |

| Ortho-Substituted Ring Analogs | Add -CH₃, -Cl at the ortho-position | To investigate the interplay of electronic and steric effects on reactivity. | researchgate.net |

| Alkoxy Chain Variants | Replace isobutoxy with methoxy, ethoxy, or benzyloxy groups | To study the influence of the alkoxy group's size and electronics on acetal stability and reactivity. | chemrxiv.orgchemrxiv.org |

| Linker Homologs | Extend ethyl linker to propyl or butyl | To assess the impact of chain length and flexibility on intramolecular interactions and reactivity. | - |

Advanced Methodologies for Characterization in Academic Research

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Modern spectroscopic methods provide unparalleled insight into the molecular architecture of organic compounds. For (2-(1-Isobutoxyethoxy)ethyl)benzene, a combination of multi-dimensional Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) is essential for a complete structural assignment and to differentiate it from potential isomers.

Multi-dimensional NMR Spectroscopy

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, the complexity of the this compound molecule necessitates two-dimensional (2D) NMR experiments to resolve signal overlap and definitively establish atomic connectivity. Protons on carbons adjacent to an ether oxygen typically resonate in the 3.4-4.5 ppm range in ¹H NMR spectra. pressbooks.pub Similarly, ether carbon atoms exhibit signals in the 50-80 δ range in ¹³C NMR spectra. pressbooks.pub

Multi-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to piece together the molecular puzzle.

COSY identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons, such as those in the phenylethyl and isobutyl fragments.

HSQC correlates directly bonded carbon atoms with their attached protons, providing a clear assignment of each protonated carbon.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule, for example, linking the phenylethyl group to the acetal (B89532) moiety and the isobutyl group through the ether linkages.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Predicted values are based on standard chemical shift ranges for the functional groups present.

| Structural Fragment | Atom(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (H to C) |

|---|---|---|---|---|

| C₆H₅- | Aromatic | ~7.2-7.3 | ~126-129 | Correlations to C₆H₅-CH₂- |

| Aromatic (ipso-C) | - | ~139 | - | |

| C₆H₅-CH₂-CH₂-O- | C₆H₅-CH₂- | ~2.9 | ~39 | Correlations to aromatic carbons and -CH₂-O- |

| -CH₂-O- | ~3.7 | ~70 | Correlations to C₆H₅-CH₂- and acetal CH | |

| -O-CH(CH₃)-O- | Acetal CH | ~4.7 (quartet) | ~100 | Correlations to acetal CH₃, -CH₂-O- (phenylethyl), and -O-CH₂- (isobutyl) |

| Acetal CH₃ | ~1.3 (doublet) | ~20 | Correlation to acetal CH | |

| -O-CH₂-CH(CH₃)₂ | -O-CH₂- | ~3.4 (doublet) | ~75 | Correlations to acetal CH and isobutyl CH |

| -CH(CH₃)₂ | ~1.9 (multiplet) | ~28 | Correlations to isobutyl CH₂ and CH₃ | |

| -CH(CH₃)₂ | ~0.9 (doublet) | ~19 | Correlation to isobutyl CH |

High-Resolution Mass Spectrometry for Isomers and Intermediates

HRMS provides an exact mass measurement of the parent ion and its fragments, allowing for the determination of the elemental formula. This is a powerful tool for distinguishing between isomers and identifying transient intermediates in a reaction mixture. For this compound (C₁₄H₂₂O₂), the expected monoisotopic mass of the molecular ion ([M]⁺•) is 222.1620 Da.

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. docbrown.info Key fragments for this molecule would arise from the cleavage of the ether and acetal bonds. HRMS can confirm the elemental composition of each fragment, which is invaluable for distinguishing between isobaric species (fragments with the same nominal mass but different formulas). For example, a fragment ion with a nominal mass of 77 could be definitively identified as the phenyl cation, [C₆H₅]⁺, rather than another combination of atoms. docbrown.info

Table 2: Plausible High-Resolution Mass Spectrometry Fragments of this compound

| Proposed Fragment Structure | Formula | Calculated Exact Mass (m/z) | Origin of Fragment |

|---|---|---|---|

| [C₆H₅CH₂CH₂OCH(CH₃)OCH₂CH(CH₃)₂]⁺• | [C₁₄H₂₂O₂]⁺• | 222.1620 | Molecular Ion (M⁺•) |

| [C₆H₅CH₂CH₂]⁺ | [C₈H₉]⁺ | 105.0704 | Cleavage of C-O bond |

| [CH(CH₃)OCH₂CH(CH₃)₂]⁺ | [C₆H₁₃O]⁺ | 101.0966 | Cleavage of acetal C-O bond |

| [C₄H₉]⁺ | [C₄H₉]⁺ | 57.0704 | Loss of isobutoxy radical, subsequent fragmentation |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.0391 | Fragmentation of the phenylethyl group |

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for isolating specific derivatives for further study.

GC-MS/LC-MS for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.govgcms.cz A sample is injected into the gas chromatograph, where it is vaporized and separated based on boiling point and interaction with a stationary phase. The separated components then enter the mass spectrometer for detection and identification.

This technique is routinely used for:

Purity Assessment: To quantify the purity of a synthesized batch, detecting trace impurities that may not be visible by NMR.

Reaction Monitoring: To track the progress of the synthesis reaction (e.g., the acid-catalyzed addition of 2-phenylethanol (B73330) to isobutyl vinyl ether). Aliquots can be taken from the reaction mixture over time to observe the consumption of reactants and the formation of the product.

For less volatile or thermally labile derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice.

Table 3: Example GC-MS Data for Reaction Monitoring and Purity Analysis

| Compound | Typical Retention Time (min) | Key Diagnostic Ions (m/z) | Role in Analysis |

|---|---|---|---|

| 2-Phenylethanol | 8.5 | 122, 91, 92 | Starting Material |

| Isobutyl vinyl ether | < 5.0 | 100, 57, 43 | Starting Material (highly volatile) |

| This compound | 12.2 | 222, 105, 101, 57 | Product |

| Phenylethyl ether dimer | > 15.0 | 226, 105, 121 | Potential Byproduct |

Preparative Chromatography for Isolation of Derivatives

While analytical chromatography uses small amounts of material for analysis, preparative chromatography is used to physically separate and purify larger quantities of a substance. Should a researcher wish to synthesize a derivative of this compound—for example, by adding a nitro group to the phenyl ring to create (2-(1-isobutoxyethoxy)ethyl)-1-nitrobenzene—preparative chromatography would be essential for its isolation.

Typically, this involves using a larger-scale liquid chromatography column packed with a stationary phase (e.g., silica (B1680970) gel). The crude reaction mixture is loaded onto the column, and a solvent (mobile phase) is passed through, causing the components to separate. The fractions are collected as they exit the column, and those containing the pure desired derivative are combined.

X-ray Crystallography for Solid-State Structure Determination of Derivatives (if applicable)

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. It provides unambiguous data on bond lengths, bond angles, and stereochemistry. rsc.org

The target compound, this compound, is likely a liquid or a low-melting solid at room temperature, making it unsuitable for single-crystal X-ray diffraction on its own. However, this powerful technique becomes applicable for solid, crystalline derivatives. nih.gov A common strategy in academic research is to synthesize a derivative specifically for the purpose of obtaining a crystal structure. This could involve:

Introducing functional groups that promote crystallization, such as carboxylic acids, amides, or nitro groups.

Forming a co-crystal with another molecule that induces a well-ordered crystal lattice.

Synthesizing a derivative that includes a heavy atom, which can simplify the process of solving the crystal structure.

If a suitable crystalline derivative of this compound were synthesized, X-ray analysis would yield a detailed structural model, confirming the connectivity established by NMR and MS and revealing the precise conformation of the molecule in the crystal.

Table 4: Hypothetical Crystallographic Data for a Crystalline Derivative Data presented is representative of a typical small molecule crystallographic report.

| Parameter | Hypothetical Value |

|---|---|

| Chemical formula | C₁₄H₂₁NO₄ (e.g., a nitro derivative) |

| Formula weight | 267.32 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.1 Å, b = 15.2 Å, c = 9.8 Å, β = 98.5° |

| Volume | 1492.1 ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.189 g/cm³ |

Applications of 2 1 Isobutoxyethoxy Ethyl Benzene As a Chemical Intermediate in Advanced Synthesis

Utility in the Synthesis of Complex Organic Molecules

In the field of multi-step organic synthesis, the strategic use of protecting groups is crucial for achieving chemoselectivity, where a specific functional group is shielded from unwanted reactions. nih.gov Acetals, such as the (1-isobutoxyethoxy)ethyl group present in (2-(1-Isobutoxyethoxy)ethyl)benzene, are effective protecting groups for alcohols. This protective role is a primary application of the compound as a chemical intermediate. ontosight.ai

The synthesis of complex molecules often requires a series of reactions, and certain reagents may react with multiple functional groups within a molecule. lookchem.com For instance, if a molecule contains both an alcohol and another functional group that needs to be modified, the alcohol can be temporarily protected by converting it into an acetal (B89532). This acetal group is generally stable under neutral to strongly basic conditions, thus protecting the alcohol from reacting with many nucleophilic and basic reagents. nih.gov

While specific, documented research on the use of this compound in the synthesis of particular complex molecules is not widely available in public literature, its utility can be inferred from the well-established chemistry of acetal protecting groups. The (1-isobutoxyethoxy)ethyl group can be introduced to protect a hydroxyl group in a larger molecule. After performing the desired chemical transformations on other parts of the molecule, the acetal can be removed, typically through acid-catalyzed hydrolysis, to regenerate the original alcohol. nih.gov The presence of the phenethyl group in this compound suggests its potential use in the synthesis of complex aromatic compounds where a protected hydroxyl group is required on a side chain.

An example of its application as an intermediate is seen in the synthesis of larger, more complex molecules such as Solvent Yellow 124, which has the chemical name N-Ethyl-N-[2-(1-isobutoxyethoxy)ethyl]-p-(phenylazo)aniline. sigmaaldrich.com In this case, the (2-(1-isobutoxyethoxy)ethyl) moiety serves as a key building block.

Research into its Role in Polymer and Material Science as a Monomer or Additive Precursor

There is limited direct research available on the specific role of this compound in polymer and material science. However, its potential as a precursor to monomers or as an additive can be considered based on its chemical structure.

The compound could theoretically be functionalized to create a monomer. For example, the benzene (B151609) ring could undergo reactions to introduce a polymerizable group, such as a vinyl group, to form a styrene-like monomer. The bulky and flexible isobutoxyethoxy side chain could influence the physical properties of the resulting polymer, potentially affecting its glass transition temperature, solubility, and mechanical strength. Polymers containing such side chains might exhibit enhanced flexibility and compatibility with other materials. nih.gov

As an additive, this compound could potentially be used as a plasticizer or a compatibilizer in polymer blends. Its ether linkages and hydrocarbon content could allow it to interact with a range of polymer matrices. General applications for such compounds include their use as an additive in coatings and adhesives. ontosight.ai

Investigation of its Potential as a Specialized Solvent System in Niche Organic Reactions

The physical and chemical properties of this compound suggest its potential as a specialized solvent for certain organic reactions. With a boiling point of 273.7°C, it can be used in high-temperature reactions. chemical-suppliers.eu As an ether, it is a polar aprotic solvent, capable of dissolving a variety of organic compounds.

Ethers are generally unreactive, which is a desirable characteristic for a solvent. nih.gov The specific structure of this compound, with its combination of an aromatic ring and an aliphatic ether chain, could offer unique solvency characteristics. It might be particularly suitable for reactions involving aromatic compounds or for processes where a high-boiling, non-reactive solvent is required. Research into bio-based solvents is an active area, and while this specific compound is not bio-based, the exploration of novel solvent systems is ongoing. core.ac.uk

While detailed studies on the performance of this compound as a solvent in specific organic reactions are not readily found in the literature, its properties are similar to other high-boiling ethers that are used in specialized applications. For example, related compounds like ethylbenzene (B125841) are used as solvents in paints and other industrial processes. who.int

Future Research Directions and Unexplored Avenues for 2 1 Isobutoxyethoxy Ethyl Benzene

Development of Green and Sustainable Synthesis Routes and Catalytic Approaches

The traditional synthesis of acetals often involves the use of strong mineral acids and stoichiometric reagents, which can generate significant waste and pose environmental concerns. rsc.org Future research should prioritize the development of greener and more sustainable methods for the synthesis of (2-(1-Isobutoxyethoxy)ethyl)benzene.

A primary avenue for investigation is the use of heterogeneous catalysts. Solid acid catalysts, such as resins and zeolites, offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced corrosion. tandfonline.comymerdigital.com Research into the application of mesoporous zirconium oxophosphate or natural kaolins could lead to highly efficient and environmentally benign synthetic protocols. researchgate.net These materials provide a high surface area and a high concentration of acid sites, which can facilitate the acetalization reaction under milder, solvent-free conditions. researchgate.net

Furthermore, the exploration of biocatalysis presents a promising frontier. Enzymes, such as lipases, have been successfully employed in the synthesis of related phenethyl esters, demonstrating high conversion rates and the potential for enzyme reusability. nih.gov Investigating the enzymatic synthesis of this compound from phenethyl alcohol, isobutyl alcohol, and a suitable acetaldehyde (B116499) equivalent could lead to a highly selective and sustainable manufacturing process.

Another green approach involves the utilization of CO2 and H2 as feedstocks for the synthesis of dialkoxymethane ethers and related acetals. researchgate.net While this has been demonstrated for simpler acetals, extending this methodology to a more complex molecule like this compound represents a significant but potentially rewarding challenge. researchgate.net Success in this area would contribute to carbon capture and utilization efforts.

| Green Synthesis Approach | Potential Advantages | Relevant Research Areas |

| Heterogeneous Catalysis | Recyclable catalysts, reduced waste, milder reaction conditions. | Zeolites, solid acid resins, mesoporous metal oxides. tandfonline.comymerdigital.comresearchgate.net |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts. | Lipase-catalyzed reactions, whole-cell biotransformations. nih.govsolubilityofthings.com |

| CO2/H2 Feedstocks | Utilization of greenhouse gases, atom economy. | Homogeneous and heterogeneous catalysis for CO2 reduction and incorporation. researchgate.net |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The acetal (B89532) functional group in this compound is typically viewed as a stable protecting group for a carbonyl function. libretexts.orgchemistrysteps.comlibretexts.orgtotal-synthesis.com However, future research should aim to unlock novel reactivity patterns beyond this traditional role.

One area of interest is the catalytic cleavage and transformation of the acetal moiety. While acetal hydrolysis is a well-known acid-catalyzed process, exploring selective, metal-catalyzed cleavage could lead to new synthetic pathways. chemistrysteps.com For instance, the reduction of the oxonium ion generated from the acetal under acidic conditions can lead to the formation of ethers. chem-station.com Investigating this reactivity for this compound could provide a route to other valuable phenethyl ether derivatives.

Furthermore, the potential for C-H bond activation in the vicinity of the ether and acetal functionalities should be explored. Transition-metal catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct introduction of new functional groups without the need for pre-functionalized substrates. acs.org Research into the directed C-H activation of the ethylbenzene (B125841) backbone or the isobutyl group, guided by the oxygen atoms of the ether and acetal, could lead to a range of novel derivatives with potentially interesting properties.

The development of reactions that exploit the acetal as a reactive intermediate rather than a stable protecting group is another promising avenue. For example, the intramolecular rearrangement or fragmentation of the acetal under specific catalytic conditions could lead to the formation of complex molecular architectures that would be difficult to access through conventional means.

| Reactivity Pattern | Potential Outcome | Enabling Methodologies |

| Catalytic Acetal Cleavage | Synthesis of novel phenethyl ether derivatives. | Lewis acid catalysis, reductive cleavage. chem-station.com |

| Directed C-H Activation | Functionalization of the aromatic or alkyl portions of the molecule. | Transition-metal catalysis (e.g., Pd, Rh, Ir). acs.org |

| Acetal as Reactive Intermediate | Formation of complex molecular scaffolds. | Tandem reactions, catalytic rearrangements. |

Integration into Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photocatalysis)

The integration of this compound synthesis and transformations into advanced synthetic methodologies like flow chemistry and photocatalysis holds significant potential for improving efficiency, safety, and scalability.

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automation and high-throughput screening. durham.ac.ukthieme.denih.govacs.org The synthesis of acetals has been successfully demonstrated using flow chemistry, often leading to higher yields and purity compared to batch methods. durham.ac.uk Developing a continuous-flow process for the production of this compound would be a significant step towards a more efficient and scalable manufacturing process.

Photocatalysis has emerged as a powerful and green tool in organic synthesis, enabling a wide range of transformations under mild conditions using visible light as a renewable energy source. rsc.orgrroij.comresearchgate.netnih.govrsc.orgrsc.org The photocatalytic synthesis of acetals has been achieved using organic dyes or semiconductor materials as catalysts. rsc.orgresearchgate.netnih.govrsc.orgrsc.org Exploring the photo-organocatalytic synthesis of this compound could provide a highly efficient and environmentally friendly alternative to traditional acid-catalyzed methods. rsc.orgrsc.orgrsc.org Furthermore, the potential for photocatalytic C-H functionalization or other transformations of the molecule itself opens up new avenues for derivatization.

The combination of flow chemistry and photocatalysis could be particularly powerful, allowing for the safe and efficient execution of photochemical reactions on a larger scale.

| Advanced Methodology | Potential Benefits | Key Research Focus |

| Flow Chemistry | Increased efficiency, improved safety, scalability, automation. | Development of a continuous-flow synthesis protocol. durham.ac.uknih.govacs.org |

| Photocatalysis | Mild reaction conditions, use of renewable energy, novel reactivity. | Photo-organocatalytic synthesis, photocatalytic functionalization. rsc.orgresearchgate.netnih.govrsc.orgrsc.org |

| Combined Flow-Photocatalysis | Synergistic benefits of both technologies for efficient and scalable photochemical synthesis. | Design of suitable photoreactors for continuous flow. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-(1-Isobutoxyethoxy)ethyl)benzene, and how do functional groups influence reaction design?

- Methodological Answer : The compound’s synthesis likely involves sequential etherification and alkylation steps. A plausible route is:

Protection of hydroxyl groups : Use tert-butoxy or methoxyethyl protecting groups to prevent undesired side reactions, as seen in structurally similar compounds like 1-(tert-butoxy)-4-(2-methoxyethyl)benzene .

Coupling reactions : Employ Williamson ether synthesis or nucleophilic substitution, leveraging bromoethyl intermediates (e.g., (2-bromoethyl)benzene derivatives) for alkylation .

Deprotection and purification : Optimize acidic/basic conditions to remove protecting groups without degrading the isobutoxyethoxyethyl moiety.

- Key Considerations : The isobutoxy group’s steric hindrance may slow reaction kinetics, requiring elevated temperatures or catalytic acceleration .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Analyze and NMR for ether linkages (δ 3.4–4.0 ppm for –OCH–) and aromatic protons (δ 6.5–7.5 ppm). Compare with databases for tert-butoxy or methoxyethyl analogs to resolve overlapping signals .

- GC-MS/MS : Use electron ionization to fragment the molecule, identifying key peaks (e.g., m/z corresponding to isobutoxyethoxyethyl cleavage).

- HPLC : Optimize reverse-phase columns with acetonitrile/water gradients to separate by-products, referencing methods for ethylbenzene derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states in SN2 reactions, as demonstrated for methoxyethylbenzene derivatives .

- Catalysis : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Kinetic Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

- Data Contradiction Analysis : If unexpected by-products arise (e.g., dimerization), compare NMR with computational predictions (DFT) to identify structural deviations .

Q. What computational strategies predict the reactivity of the isobutoxyethoxyethyl group in nucleophilic or electrophilic environments?

- Methodological Answer :

- DFT Calculations : Model the compound’s electron density surfaces to identify reactive sites. For example, the ethoxy oxygen’s lone pairs may act as weak nucleophiles in alkylation reactions .

- Molecular Dynamics (MD) : Simulate solvation effects on ether bond stability, particularly in acidic/basic conditions .

- QSAR : Correlate substituent effects (e.g., tert-butoxy vs. methoxy) with reaction yields using datasets from analogous compounds .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR or IR) for this compound?

- Methodological Answer :

- Isotopic Labeling : Synthesize deuterated analogs (e.g., this compound-d5) to simplify NMR splitting patterns, as done for bromoethylbenzene derivatives .

- 2D NMR : Utilize HSQC or HMBC to assign ambiguous proton-carbon correlations, especially for overlapping ethoxy signals .

- Cross-Validation : Compare experimental IR carbonyl stretches (if present) with computational vibrational spectra (e.g., Gaussian 16) .

Applications in Academic Research

Q. What are the potential applications of this compound in polymer or material science research?

- Methodological Answer :

- Polymer Precursor : Use as a monomer in polyether synthesis, leveraging its flexible ethoxy chain for tunable material properties. Similar tert-butoxy derivatives are employed in specialty polymers .

- Self-Assembly Studies : Investigate its role in liquid crystal formation, comparing mesophase behavior with 1-ethoxy-4-[2-(4-propylcyclohexyl)phenyl]ethynyl]benzene analogs .

- Surface Modification : Functionalize nanoparticles via ether linkages, using protocols validated for methoxyethylbenzene-coated quantum dots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.